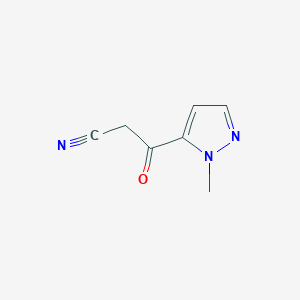![molecular formula C9H6Cl2S B13693434 2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)
2-(Dichloromethyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)benzo[b]thiophene typically involves the reaction of 2-bromobenzaldehyde with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the benzothiophene ring system. The dichloromethyl group can be introduced via chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the dichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the dichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Methyl-substituted benzothiophenes
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)benzo[b]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzothiophene derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials such as organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs)
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)benzo[b]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. For example, benzothiophene derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the dichloromethyl group.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Uniqueness
2-(Dichloromethyl)benzo[b]thiophene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6Cl2S |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
2-(dichloromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6Cl2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H |
InChI Key |
NDGBDXCWRUVOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
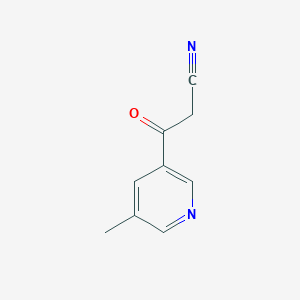
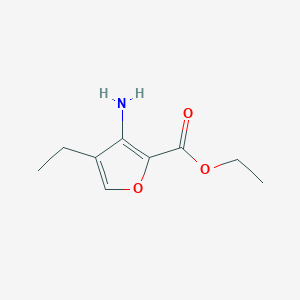

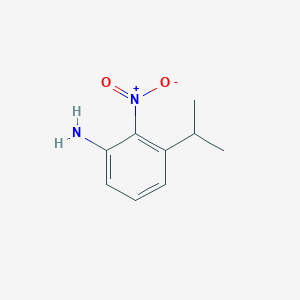
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)


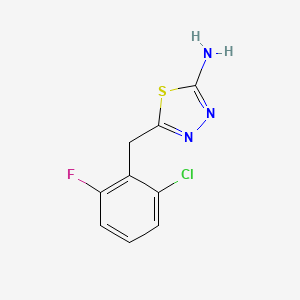


![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
